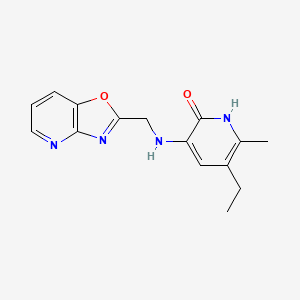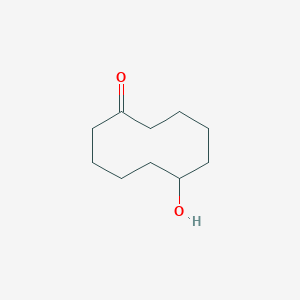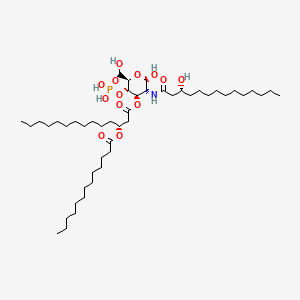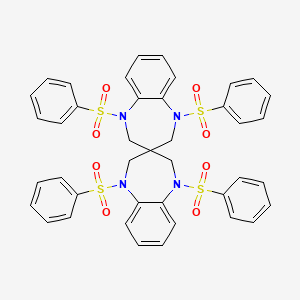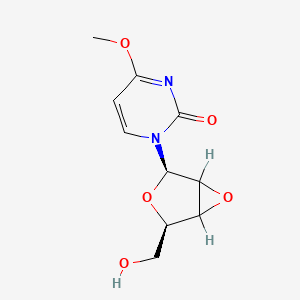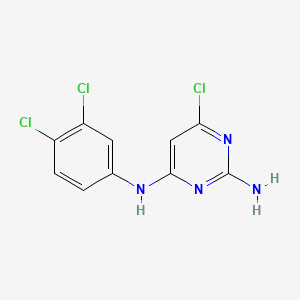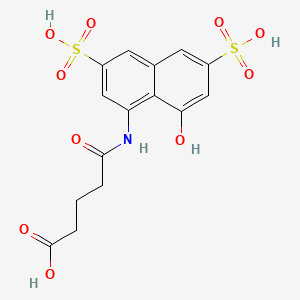
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and sulfo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, which is then subjected to sulfonation and hydroxylation reactions to introduce the sulfo and hydroxy groups, respectively. The final step involves the coupling of the naphthalene derivative with pentanoic acid under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfo groups, leading to the formation of simpler derivatives.
Substitution: The sulfo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce simpler naphthalene derivatives .
Scientific Research Applications
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and sulfo groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-
- 5-[[(8-hydroxy-3,6-disulpho-1-naphthyl)amino]sulphonyl]salicylic acid
Uniqueness
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- is unique due to its specific combination of functional groups and its structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .
Properties
CAS No. |
144790-70-5 |
|---|---|
Molecular Formula |
C15H15NO10S2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
5-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H15NO10S2/c17-12-7-10(28(24,25)26)5-8-4-9(27(21,22)23)6-11(15(8)12)16-13(18)2-1-3-14(19)20/h4-7,17H,1-3H2,(H,16,18)(H,19,20)(H,21,22,23)(H,24,25,26) |
InChI Key |
VTABPPRWKFVMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)CCCC(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


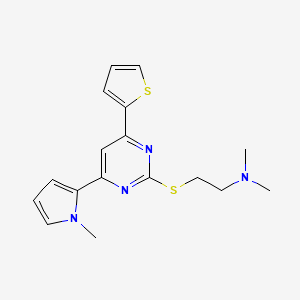
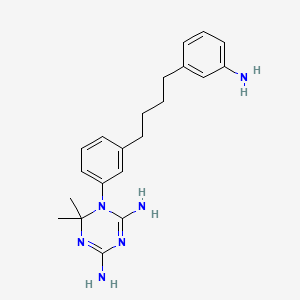
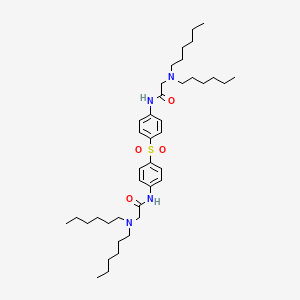
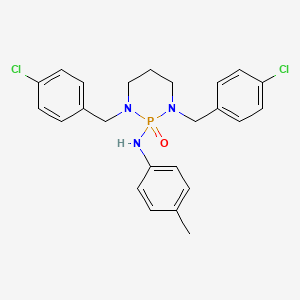
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
